

futibatinib quality of life assessment cholangiocarcinoma

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Compound Focus: Futibatinib

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Efficacy, Safety, and Quality of Life Profile

The table below summarizes the core findings from the FOENIX-CCA2 phase 2 trial, which investigated **futibatinib** in patients with previously treated, advanced intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions or rearrangements [1] [2].

Assessment Category	Key Metrics & Findings
Efficacy	• Objective Response Rate (ORR): 37.3% [1] • Median Duration of Response (DOR): 8.3 months [1] • Median Progression-Free Survival (PFS): 9.7 months [2] • Median Overall Survival (OS): 21.7 months [2]
Safety & Common Adverse Events (AEs)	• Most Common AE: Hyperphosphatemia (a known on-target effect of FGFR inhibition) [1] • Other Common AEs: Alopecia, diarrhea, fatigue, and dysgeusia [3] • Management: AEs were generally manageable through dose adjustments or specific treatments [3] [2]
Quality of Life (QOL) & Patient-Reported Outcomes (PROs)	• Instruments Used: EORTC QLQ-C30 and EQ-5D-3L [1] • Findings: Mean QLQ-C30 scores for overall function and symptoms were sustained from baseline through 273 days (Cycle 13) [1]. A clinically meaningful worsening was noted only for constipation at early cycles [1]. EQ-5D-3L scores showed an improving trend, suggesting stable or improved health status [1].

Experimental Protocols and Assessment Methodologies

A clear understanding of the trial design and assessment methods is crucial for interpreting the results.

- **Trial Design:** FOENIX-CCA2 was a global, open-label, single-arm phase 2 clinical trial [1] [2].
- **Patient Population:** The study enrolled patients with locally advanced or metastatic, unresectable iCCA who had experienced disease progression after at least one prior line of systemic therapy (including gemcitabine-based platinum chemotherapy). All patients had centrally confirmed FGFR2 gene fusions or rearrangements [1] [2].
- **Dosing Regimen:** **Futibatinib** was administered orally at a dose of 20 mg once daily [1].
- **Primary Endpoint:** The primary endpoint was Objective Response Rate (ORR), assessed by an independent review committee according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1. A confirmed response required a second tumor assessment 4-6 weeks after the initial response [1].
- **QOL Assessment Protocol:** Patient-Reported Outcomes (PROs) were collected at specific time points: at screening, during treatment (Cycles 2, 4, and every three cycles thereafter), and at the end of treatment. This systematic collection allowed for the longitudinal analysis of QOL throughout the treatment period [1].

Cross-Comparison with Other FGFR Inhibitors

While head-to-head trials are not available, an indirect treatment comparison provides context for **futibatinib**'s performance relative to pemigatinib, another FGFR inhibitor.

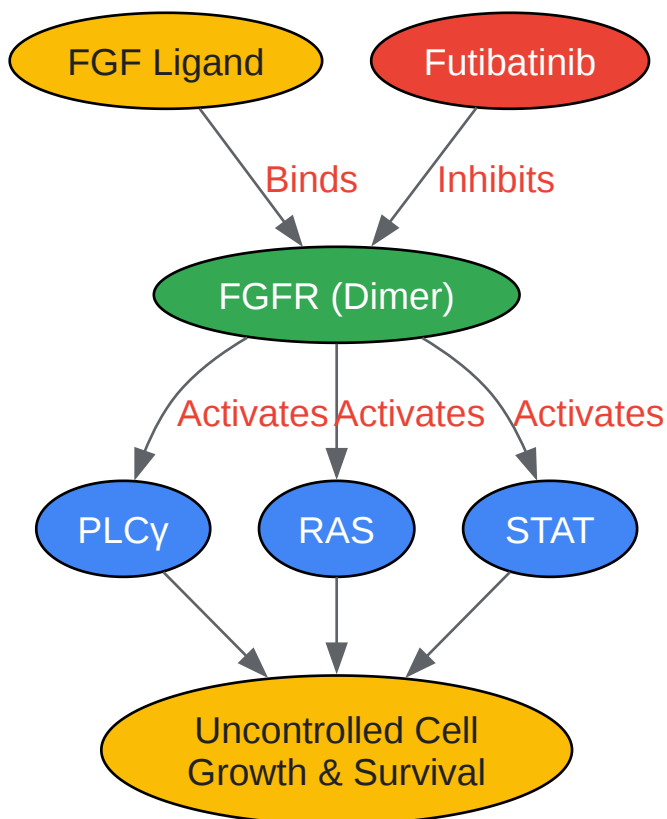
Therapy	Trial	ORR	Median PFS	Median OS
Futibatinib	FOENIX-CCA2 (N=103)	42% [2]	9.7 months [2]	21.7 months [2]
Pemigatinib	FIGHT-202 (N=107)	Data not fully available in results	Data not fully available in results	Data not fully available in results

Therapy	Trial	ORR	Median PFS	Median OS
Indirect Comparison		Favored Futibatinib (HR for ORR: 1.43)	Favored Futibatinib (HR: 0.89)	Favored Futibatinib (HR: 0.83)

This analysis, which used population-adjusted models to account for baseline differences between trials, showed that **futibatinib** had numerical advantages over pemigatinib across all efficacy endpoints, though these differences did not reach statistical significance [4]. Both drugs share a similar safety profile, with hyperphosphatemia, alopecia, and dysgeusia being common [3].

FGFR Signaling Pathway and Drug Mechanism

Futibatinib is an irreversible inhibitor of fibroblast growth factor receptors 1-4 (FGFR1-4). The following diagram illustrates the targeted pathway and its role in tumor growth.



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In FGFR2-altered cholangiocarcinoma, gene fusions or rearrangements lead to constitutive activation of the FGFR signaling pathway, driving tumor cell proliferation and survival [3]. **Futibatinib** directly binds to and inhibits the FGFR receptor, blocking downstream signaling.

Interpretation and Research Implications

The collective data suggests that **futibatinib** is a clinically meaningful treatment option in the second-line setting for FGFR2-altered iCCA. The stable QOL outcomes are a critical finding, as they indicate that the clinical efficacy is achieved without a detrimental trade-off in patient well-being, a key consideration in advanced cancer therapy [1]. The manageable safety profile allows for long-term treatment in responding patients.

For continued research, a phase 3 clinical trial (FOENIX-CCA3) is underway, evaluating **futibatinib** in the first-line setting versus gemcitabine and cisplatin for patients with iCCA and FGFR2 rearrangements [1]. This head-to-head comparison will provide the most robust evidence yet for its efficacy and effect on quality of life earlier in the treatment pathway.

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